(Z)-ethyl 4-(2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)acetamido)benzoate
Description
Properties
IUPAC Name |
ethyl 4-[[(2Z)-2-[3-[2-(3-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6S/c1-3-32-22(30)15-7-9-16(10-8-15)24-19(27)12-18-21(29)26(23(31)33-18)13-20(28)25-17-6-4-5-14(2)11-17/h4-12H,3,13H2,1-2H3,(H,24,27)(H,25,28)/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLGHWRJVMRPGA-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈N₂O₄S
- Molecular Weight : 366.41 g/mol
The compound features a thiazolidine ring, which is known for its role in various biological systems, particularly in medicinal chemistry.
Antimicrobial Activity
Research has indicated that compounds containing the thiazolidine moiety exhibit antimicrobial properties. A study conducted on similar thiazolidine derivatives showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest that (Z)-ethyl 4-(2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)acetamido)benzoate may also possess antimicrobial activity due to structural similarities.
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Anticancer Potential
Thiazolidine derivatives have been explored for their anticancer properties. A study highlighted the ability of certain thiazolidine compounds to induce apoptosis in cancer cells. The mechanism often involves the modulation of various signaling pathways such as the MAPK pathway.
Case Study: In Vitro Evaluation
In vitro studies demonstrated that derivatives similar to (Z)-ethyl 4-(2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)acetamido)benzoate could inhibit tumor cell proliferation effectively.
Anti-inflammatory Properties
Preliminary studies suggest that this compound may exhibit anti-inflammatory effects. Thiazolidine derivatives have been shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
The proposed mechanism of action for (Z)-ethyl 4-(2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)acetamido)benzoate involves:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes.
- Modulation of Gene Expression : It can alter the expression levels of genes related to apoptosis and cell cycle regulation.
- Interaction with Cellular Signaling Pathways : The compound might influence pathways like NF-kB and MAPK, leading to reduced inflammation and cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with analogous molecules:
Key Observations :
- Substituent Diversity: The target compound’s m-tolylamino ethyl group distinguishes it from analogs with benzamido (4c), fluorobenzyl (5), or cyclopentylideneamino groups (8). These substituents influence solubility, steric bulk, and hydrogen-bonding capacity.
- Stereochemistry : The (Z)-configuration of the acetamido-thiazolidin-5-ylidene moiety is critical for π-conjugation and molecular rigidity, a feature shared with compound 4c but absent in silylated derivatives (5) .
- Synthetic Routes : While the target compound uses aniline coupling, analogs like 4c and 8 rely on DMAD-mediated cyclization or three-component reactions, respectively .
Physicochemical and Spectral Properties
- X-ray Crystallography: Compound 4c crystallizes in the triclinic space group P-1 with lattice parameters $a = 8.0592(12)$ Å, $b = 11.0011(16)$ Å, $c = 13.471(2)$ Å, highlighting planar geometry in the thiazolidinone ring . Similar studies are lacking for the target compound but are inferred from its conjugated system.
- NMR Data :
- Target Compound : Expected aromatic proton signals at δ 7.2–8.1 ppm (benzoate core) and δ 2.3 ppm (m-tolyl methyl group).
- Compound 5 : ¹H-NMR shows distinct peaks for fluorobenzyl (δ 6.8–7.3 ppm) and triisopropylsilyl (δ 1.0–1.2 ppm) groups .
Q & A
Q. What is a general synthetic route for preparing (Z)-ethyl 4-(2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)acetamido)benzoate?
Methodological Answer : The compound can be synthesized via a multi-step reaction involving condensation of thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux (2–4 hours). For example, analogous thiazolidinones were prepared by reacting substituted benzaldehydes with thiosemicarbazides, followed by cyclization with mercaptoacetic acid . Purification typically involves recrystallization from DMF-ethanol or column chromatography .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm the Z-configuration of the thiazolidinone ring and substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, ester carbonyl at ~δ 170 ppm) .
- IR Spectroscopy : To identify carbonyl stretches (e.g., 1720–1680 cm⁻¹ for thiazolidinone dioxo groups) .
- HRMS : For molecular ion validation (e.g., [M+H]⁺ matching calculated mass within 3 ppm error) .
Q. How can researchers assess the antimicrobial activity of this compound?
Methodological Answer : Use standardized in vitro assays like agar diffusion or microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values are determined by serial dilution, with controls (e.g., ciprofloxacin) and solvent blanks. Activity is linked to the thiazolidinone core and substituent electronegativity .
Q. What solvent systems are optimal for recrystallizing this compound?
Methodological Answer : DMF-acetic acid (1:2 v/v) or ethanol-DMF mixtures are effective for recrystallization, yielding >95% purity. Column chromatography with silica gel and ethyl acetate/hexane (3:7) can resolve byproducts .
Q. How is the Z-configuration of the thiazolidinone ring confirmed?
Methodological Answer : The Z-isomer is stabilized by intramolecular hydrogen bonding between the thiazolidinone carbonyl and the acetamido group. NMR coupling constants (e.g., J = 12–14 Hz for vinyl protons) and NOESY correlations differentiate Z/E isomers .
Advanced Research Questions
Q. How can synthetic yields be improved for the thiazolidinone core under mild conditions?
Methodological Answer : Optimize cyclization using microwave-assisted synthesis (e.g., 100°C, 30 minutes) or Lewis acid catalysts (e.g., ZnCl₂) to accelerate mercaptoacetic acid coupling. Yields >80% are achievable, as seen in analogous rhodanine derivatives .
Q. What strategies resolve contradictions in elemental analysis data (e.g., C/H/N discrepancies)?
Methodological Answer : Discrepancies ≤0.3% may arise from hygroscopicity or residual solvents. Dry samples under high vacuum (24 hours, 40°C) and validate via combustion analysis. Cross-check with HRMS and NMR integration for stoichiometric consistency .
Q. How can structure-activity relationships (SAR) be explored for this compound’s antioxidant activity?
Methodological Answer : Modify substituents (e.g., replace m-tolyl with electron-withdrawing groups) and test radical scavenging (DPPH assay) or lipid peroxidation inhibition. Correlate results with Hammett σ values or computational electrostatic potential maps .
Q. What experimental designs evaluate environmental stability and degradation pathways?
Methodological Answer : Conduct OECD 301B biodegradability tests (28-day incubation, activated sludge). Monitor hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV-A/B exposure). LC-MS/MS identifies degradation products (e.g., benzoic acid derivatives) .
Q. How can molecular docking predict binding interactions with biological targets (e.g., PPAR-γ)?
Methodological Answer : Use AutoDock Vina to dock the compound into PPAR-γ’s ligand-binding domain (PDB: 2PRG). Focus on hydrogen bonds with Tyr473 and hydrophobic interactions with Leu330. Validate via mutagenesis or SPR binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
